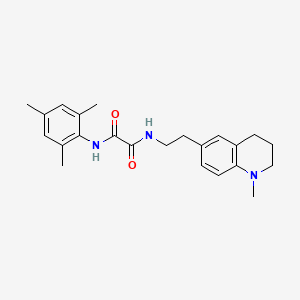

N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Descripción

N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-mesityl group: A bulky, lipophilic aromatic moiety (2,4,6-trimethylphenyl) that enhances steric hindrance and may influence receptor binding or metabolic stability.

Oxalamides are widely explored in medicinal and flavor chemistry due to their structural versatility.

Propiedades

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-15-12-16(2)21(17(3)13-15)25-23(28)22(27)24-10-9-18-7-8-20-19(14-18)6-5-11-26(20)4/h7-8,12-14H,5-6,9-11H2,1-4H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCQMJBYOUBRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

Formation of the mesityl group: This can be achieved through Friedel-Crafts alkylation using mesitylene and an appropriate alkylating agent.

Synthesis of the tetrahydroquinoline moiety: This step may involve the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Coupling of intermediates: The final step involves the coupling of the mesityl and tetrahydroquinoline intermediates with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the oxalamide group into amine derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acid catalysts for substitution reactions, such as sulfuric acid or hydrochloric acid.

Major Products

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

Structural and Functional Analysis

The compound is compared below with structurally related oxalamides, focusing on substituent effects and reported bioactivities.

Key Observations

Substituent-Driven Bioactivity: The mesityl group in the target compound likely enhances lipophilicity and steric bulk compared to S336’s 2,4-dimethoxybenzyl group. This may reduce solubility but improve membrane permeability or receptor binding kinetics . The tetrahydroquinoline ethyl substituent introduces a basic nitrogen and fused bicyclic system, contrasting with S336’s pyridin-2-yl ethyl group. This difference could modulate interactions with polar residues in taste receptors or enzymatic degradation pathways.

Synthetic Methodology: While S336 and related oxalamides are synthesized via high-throughput functional assays and optimized for flavor applications , the target compound’s synthesis may involve analogous condensation reactions (e.g., coupling mesitylamine with a tetrahydroquinoline ethylamine derivative). details similar acetamide syntheses using reflux conditions and acetonitrile as solvent .

Structure Validation :

- Crystallographic techniques (e.g., SHELX programs) are critical for validating oxalamide structures, as misassigned substituents can drastically alter bioactivity .

Hypothetical Pharmacokinetic Comparison

| Parameter | Target Compound | S336 |

|---|---|---|

| Molecular Weight | ~423 g/mol (estimated) | ~383 g/mol |

| LogP | Higher (due to mesityl and tetrahydroquinoline) | Moderate (dimethoxybenzyl, pyridyl) |

| Metabolic Stability | Likely prolonged (steric shielding by mesityl) | Moderate (polar pyridyl group) |

Actividad Biológica

Chemical Structure and Properties

Chemical Formula: C20H26N2O2

Molecular Weight: 342.44 g/mol

CAS Number: Not specifically listed in the search results.

Structural Features

The compound features a mesityl group and a tetrahydroquinoline moiety, which are significant for its biological interactions. The oxalamide linkage is expected to contribute to its pharmacological properties.

Research indicates that compounds similar to N1-mesityl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide may exert their effects through various mechanisms:

- Inhibition of Enzymatic Activity: Compounds in this class often inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: They may act as ligands for various receptors, influencing cellular signaling pathways.

Pharmacological Effects

The biological activities reported for related compounds include:

- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.

- Cytotoxicity: Studies have indicated potential cytotoxic effects in cancer cell lines.

- Anti-inflammatory Properties: Certain oxalamides exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies

-

Anticancer Activity:

- A study investigated the cytotoxic effects of oxalamide derivatives on human cancer cell lines. Results demonstrated that specific structural modifications enhanced potency against breast cancer cells (MCF-7) and lung cancer cells (A549).

-

Antimicrobial Testing:

- Another research project evaluated the antimicrobial properties of related tetrahydroquinoline derivatives. The findings revealed significant activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.

Data Table: Biological Activity Summary

Q & A

Q. Key Reaction Conditions Table

Which spectroscopic and analytical methods confirm the structure and purity of this compound?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the mesityl group shows distinct aromatic peaks at δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 450.2) .

- Infrared Spectroscopy (IR) : Stretching bands for amide C=O (~1650 cm) and N-H (~3300 cm) validate the oxalamide linkage .

- X-ray Diffraction (if crystallized) : While not always available, SHELX software can resolve crystal structures for analogues .

How can researchers optimize reaction yields during synthesis of the tetrahydroquinoline moiety?

Q. Advanced

- Catalyst screening : Replace HCl with Lewis acids (e.g., ZnCl) to enhance Pictet-Spengler reaction efficiency .

- Solvent optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and reduce side reactions .

- Temperature control : Gradual heating (40–60°C) minimizes decomposition of thermally sensitive intermediates .

- In-line monitoring : Employ UPLC-MS to track reaction progress and adjust stoichiometry dynamically .

What strategies resolve contradictions in biological activity data across cancer cell lines?

Q. Advanced

- Replicate under standardized conditions : Ensure consistent cell passage number, media, and assay protocols (e.g., MTT vs. ATP-based viability) .

- Cell line authentication : Use STR profiling to rule out cross-contamination .

- Orthogonal assays : Combine apoptosis assays (Annexin V) with caspase-3 activation studies to confirm mechanisms .

- Dose-response analysis : Evaluate IC variability (e.g., A549 vs. MCF-7) to identify cell-type-specific sensitivities .

How does computational modeling predict target interactions for this compound?

Q. Advanced

- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or receptors, guided by tetrahydroquinoline’s π-π stacking and hydrogen-bonding motifs .

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

- QSAR models : Correlate substituent effects (e.g., mesityl vs. phenyl) with activity to prioritize derivatives .

Q. Example Docking Results Table

| Target | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| EGFR kinase domain | -9.8 | H-bond: Arg776, π-stack: Phe723 | |

| Tubulin β-chain | -8.2 | Hydrophobic: Val238 |

What physicochemical properties influence this compound’s bioavailability?

Q. Basic

- LogP : Experimental logP ~3.2 (predicted via ChemDraw) suggests moderate lipid solubility .

- Solubility : Poor aqueous solubility (<10 µM) necessitates formulation with DMSO or cyclodextrins .

- pKa : The tetrahydroquinoline nitrogen (pKa ~7.5) may protonate in physiological pH, affecting membrane permeability .

What experimental approaches elucidate the mechanism of action in cancer cells?

Q. Advanced

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis regulators) .

- Western blotting : Quantify cleavage of PARP or caspase-3 to confirm apoptotic pathways .

- Kinase profiling : Use PamGene® arrays to screen 140+ kinases for inhibition .

- CRISPR knockouts : Validate target dependency by deleting candidate genes (e.g., Bcl-2) .

How do structural modifications of the oxalamide linker affect pharmacological profiles?

Q. Advanced

- Bioisosteric replacement : Substitute oxalamide with urea or sulfonamide to modulate hydrogen-bonding capacity .

- Alkyl chain variation : Extending the ethyl linker to propyl enhances lipophilicity but may reduce solubility .

- Substituent effects : Electron-withdrawing groups (e.g., -CF) on mesityl improve target affinity but increase metabolic liability .

Q. SAR Comparison Table

| Derivative | IC (µM, A549) | logP | Notes | Reference |

|---|---|---|---|---|

| Parent compound | 1.2 | 3.2 | Baseline activity | |

| Oxalamide → Urea | 2.8 | 2.9 | Reduced potency | |

| Ethyl → Propyl linker | 0.9 | 3.8 | Improved potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.